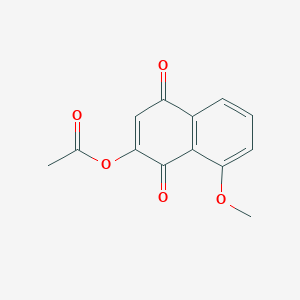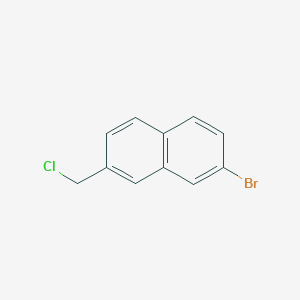
2-Bromo-7-(chloromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-7-(chloromethyl)naphthalene: is an organic compound with the molecular formula C11H8BrCl It is a derivative of naphthalene, where the bromine atom is attached to the second carbon and the chloromethyl group is attached to the seventh carbon of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-(chloromethyl)naphthalene typically involves the bromination of 7-(chloromethyl)naphthalene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane. The reaction conditions include maintaining a controlled temperature and ensuring the complete addition of bromine to achieve the desired substitution at the second position of the naphthalene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or column chromatography to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-7-(chloromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine or chloromethyl groups can lead to the formation of naphthalene derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminonaphthalene derivative, while oxidation can produce naphthoquinones.
Aplicaciones Científicas De Investigación
Chemistry: 2-Bromo-7-(chloromethyl)naphthalene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: In biological research, derivatives of this compound are investigated for their potential biological activities. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its unique chemical structure allows for the development of materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 2-Bromo-7-(chloromethyl)naphthalene involves its interaction with molecular targets through its functional groups. The bromine and chloromethyl groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. These interactions can affect the biological activity of the compound, influencing its potential therapeutic effects.
Comparación Con Compuestos Similares
- 2-Bromo-1-(chloromethyl)naphthalene
- 2-Bromo-6-(chloromethyl)naphthalene
- 2-Bromo-8-(chloromethyl)naphthalene
Comparison: Compared to its similar compounds, 2-Bromo-7-(chloromethyl)naphthalene is unique due to the specific positioning of the bromine and chloromethyl groups on the naphthalene ring. This unique structure can influence its reactivity and the types of reactions it undergoes. For example, the position of the substituents can affect the compound’s electronic properties and steric hindrance, leading to different reaction outcomes and applications.
Propiedades
Fórmula molecular |
C11H8BrCl |
|---|---|
Peso molecular |
255.54 g/mol |
Nombre IUPAC |
2-bromo-7-(chloromethyl)naphthalene |
InChI |
InChI=1S/C11H8BrCl/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6H,7H2 |
Clave InChI |
PVZXCOXADBOUHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=C2)Br)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


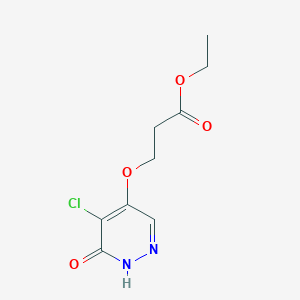
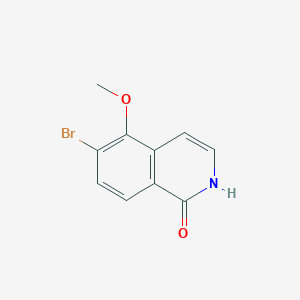

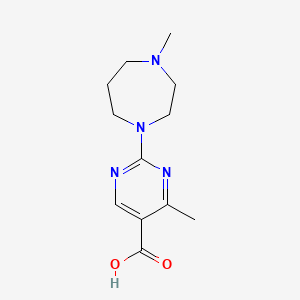
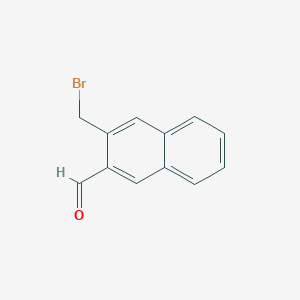
![tert-Butyl (1-methyl-1H-imidazo[4,5-c]pyridin-6-yl)carbamate](/img/structure/B11863474.png)
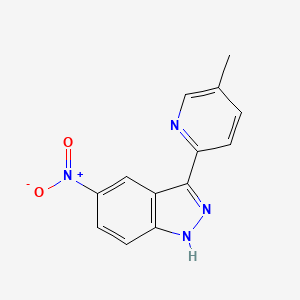

![3-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B11863499.png)
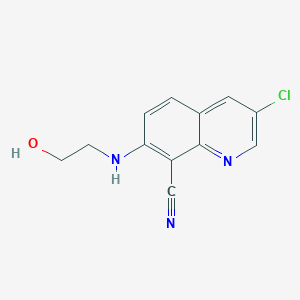
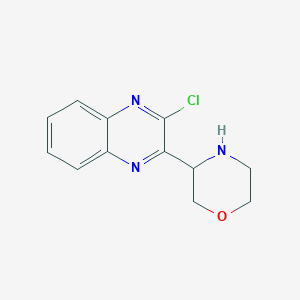
![4-Chloro-7-cyclohexyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11863526.png)

